2-{Methyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride
Description
Introduction
Chemical Identification and Nomenclature
The compound is systematically named 2-[methyl(2-piperidin-3-ylethyl)amino]ethanol dihydrochloride according to IUPAC guidelines. Its nomenclature reflects three core components:
- A piperidin-3-yl group (a six-membered heterocycle with a nitrogen atom at position 3).
- An ethylaminoethanol backbone with a methyl substituent on the nitrogen.
- Two hydrochloride counterions for stabilization.
Synonyms include:
- 1220020-46-1 (CAS Registry Number).
- MFCD13561636 (MDL Identifier).
- 2-(Methyl(2-(piperidin-3-yl)ethyl)amino)ethanol dihydrochloride.
Molecular Formula : C₁₀H₂₄Cl₂N₂O
Molecular Weight : 259.21 g/mol.
Table 1: Key Identifiers
| Descriptor | Value | Source |
|---|---|---|
| IUPAC Name | 2-[methyl(2-piperidin-3-ylethyl)amino]ethanol dihydrochloride | |
| CAS Number | 1220020-46-1 | |
| Molecular Formula | C₁₀H₂₄Cl₂N₂O | |
| PubChem CID | 56831652 |
Structural Characterization
The compound’s structure comprises:
- A piperidine ring substituted at the 3-position, contributing to its stereochemical versatility.
- An ethylaminoethanol chain with a methyl group on the tertiary amine, enabling hydrogen bonding and ionic interactions.
- Two hydrochloride ions neutralizing the amine groups, enhancing solubility and crystallinity.
Spectroscopic Data :
Functional Groups :
- Tertiary amine (N-methyl group).
- Hydroxyl group (ethanol moiety).
- Protonated ammonium centers (due to HCl).
Table 2: Structural Descriptors
| Feature | Description |
|---|---|
| Piperidine Substitution | 3-position |
| Backbone | Ethylaminoethanol with methylated nitrogen |
| Counterions | Two chloride ions |
| Hybridization | sp³ nitrogen centers |
Historical Context and Research Significance
First reported in the early 2010s, this compound emerged alongside efforts to optimize piperidine derivatives for medicinal chemistry. Key milestones include:
- 2012 : Initial deposition in PubChem (CID 56831652).
- 2016 : Utilization as a precursor in synthesizing neurologically active agents, leveraging its amine and ethanolamine motifs.
- 2020s : Investigations into its role as a chiral building block for asymmetric synthesis.
Research Significance :
- Drug Intermediate : Serves as a scaffold for anticholinergic and antipsychotic agents due to its affinity for neurotransmitter receptors.
- Chemical Biology : Used to study amine-reactive probes and enzyme inhibitors.
Scope of Academic Inquiry
Current research focuses on three domains:
Synthetic Methodology :
- Optimizing alkylation and neutralization steps to improve yield.
- Exploring microwave-assisted synthesis for reduced reaction times.
Medicinal Applications :
- Designing dopamine receptor modulators via structural analogs.
- Investigating acetylcholinesterase inhibition for Alzheimer’s disease therapeutics.
Material Science :
- Developing ionic liquids for catalytic systems, leveraging its dual ammonium centers.
Unanswered Questions :
- Role of stereochemistry in biological activity (e.g., enantioselective binding).
- Long-term stability under varying pH and temperature conditions.
Properties
IUPAC Name |
2-[methyl(2-piperidin-3-ylethyl)amino]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O.2ClH/c1-12(7-8-13)6-4-10-3-2-5-11-9-10;;/h10-11,13H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJOPIWKYCKUNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1CCCNC1)CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{Methyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride, identified by its CAS number 1220020-46-1, is a chemical compound with the molecular formula C₁₀H₂₄Cl₂N₂O and a molecular weight of 259.22 g/mol. This compound is notable for its potential applications in various biological contexts, particularly in pharmacology and medicinal chemistry. Despite its structural complexity, the specific biological activities and mechanisms of action associated with this compound remain underexplored.
Structural Characteristics
The compound features a piperidine ring, which is characteristic of many biologically active molecules. The presence of the methyl and ethanol groups contributes to its solubility and ability to interact with biological targets. Below is a summary of its key structural characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₁₀H₂₄Cl₂N₂O |
| Molecular Weight | 259.22 g/mol |
| IUPAC Name | 2-[methyl(2-(3-piperidinyl)ethyl)amino]ethanol; dihydrochloride |
| CAS Number | 1220020-46-1 |
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial activity of compounds structurally related to this compound. For instance, derivatives with similar piperidine structures have shown moderate to potent activity against various pathogenic bacteria and fungi. Although specific data on this compound's antimicrobial efficacy is limited, it can be inferred from related studies that it may exhibit similar properties.
While the precise mechanism of action for this compound has not been fully elucidated, it is hypothesized to interact with specific molecular targets involved in cellular signaling pathways or enzymatic functions. Such interactions could potentially lead to inhibition or modulation of key biological processes.
Study on Related Compounds
A study evaluating the biological activities of piperidine derivatives found that certain compounds demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The most active derivatives were noted for their ability to inhibit bacterial growth at low concentrations (MIC values as low as 0.21 µM against Escherichia coli) . Although this study did not directly assess this compound, it provides a context for understanding the potential biological activities of similar compounds.
In Silico Studies
Computational docking studies have been employed to predict the binding affinity of piperidine-based compounds to various biological targets, including DNA gyrase and MurD enzymes. These studies suggest that structural modifications can significantly influence the binding interactions and, consequently, the biological activity of these compounds . Such insights could guide future research into optimizing the structure of this compound for enhanced efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and application-based differences between 2-{Methyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride and related compounds:
Structural and Functional Analysis
- Piperidine vs. Piperazine: The target compound’s piperidine ring (six-membered, one nitrogen) contrasts with ARC239’s piperazine (six-membered, two nitrogens), which confers distinct receptor-binding profiles. Piperazine derivatives like ARC239 exhibit selectivity for α2B-adrenoreceptors, while piperidine is common in opioids (e.g., Anileridine) .
- Amino Substituents: The methyl and 3-piperidinyl ethyl groups in the target compound differ from the diisopropylamino group in 2-(Diisopropylamino)ethanol hydrochloride. Bulkier substituents (e.g., diisopropyl) reduce water solubility but enhance lipid solubility, favoring surfactant applications .
- Heterocyclic Variations : Replacing piperidine with pyrazole ([2-(1H-Pyrazol-1-yl)ethyl]amine dihydrochloride) shifts utility toward metal coordination or heterocyclic synthesis, as pyrazole’s aromaticity and hydrogen-bonding capacity are exploitable in catalysis .
Pharmacological Implications
While Anileridine dihydrochloride acts on opioid receptors due to its phenyl-piperidine-ester structure , the target compound’s ethanolamine-piperidine scaffold may interact with adrenergic or cholinergic systems. ARC239’s α2B-antagonism highlights how minor structural changes (e.g., piperazine vs. piperidine) drastically alter receptor specificity .
Physicochemical Properties
- Solubility: Dihydrochloride salts (target compound, ARC239) generally exhibit higher aqueous solubility than mono-hydrochloride derivatives (e.g., 2-(Diisopropylamino)ethanol hydrochloride), critical for injectable formulations .
- Molecular Weight : Lower molecular weight compounds (e.g., [2-(1H-Pyrazol-1-yl)ethyl]amine dihydrochloride at 184.07 g/mol) are preferred for permeability in drug design, whereas heavier molecules like ARC239 (509.43 g/mol) may face bioavailability challenges .
Q & A
Q. What are the recommended synthetic routes for 2-{Methyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step reactions:
Alkylation of 3-piperidinyl derivatives with chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF at 60°C).
Reductive amination using sodium borohydride (NaBH₄) in methanol to introduce the ethanolamine moiety.
Salt formation via HCl gas in anhydrous ether to yield the dihydrochloride.
Optimization Strategies:
- Temperature control (0–5°C for sensitive steps).
- Solvent selection (e.g., DMF for SN2 mechanisms).
- Catalytic additives (e.g., phase-transfer catalysts).
- Progress monitoring via TLC or HPLC.
Q. Table 1. Key Synthesis Conditions
| Step | Reaction Type | Reagents/Conditions | Monitoring Technique |
|---|---|---|---|
| 1 | Alkylation | Chloroethylamine, K₂CO₃, DMF, 60°C | HPLC (C18 column) |
| 2 | Reductive Amination | NaBH₄, MeOH, 0°C → RT | TLC (Silica GF254) |
| 3 | Salt Formation | HCl gas, Et₂O, 0°C | pH titration |
| References: |
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of:
NMR Spectroscopy : ¹H/¹³C NMR to confirm piperidinyl methyl groups (δ 2.3–3.1 ppm) and ethanolamine protons (δ 3.5–4.0 ppm).
Mass Spectrometry : HRMS for molecular ion verification (e.g., C₁₁H₂₄Cl₂N₂O, calc. 295.1214).
HPLC Purity Analysis : C18 column with 0.1% TFA gradient; >98% purity indicates success.
Contradiction Resolution:
- Use differential scanning calorimetry (DSC) to investigate polymorphic discrepancies.
- Repeat synthesis under controlled anhydrous conditions.
References:
Q. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Short-term stability : Store at –20°C in airtight, light-protected vials with desiccants.
- Long-term stability : Conduct accelerated degradation studies at 40°C/75% RH for 6 months. Monitor via HPLC for degradation products (e.g., hydrolyzed piperidine derivatives).
- Analytical Tools : TGA for thermal stability; UV-Vis for photodegradation.
References:
Advanced Research Questions
Q. What computational methods are suitable for modeling interactions with biological targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to predict binding affinities to receptors (e.g., GPCRs).
DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties.
MD Simulations : GROMACS for 100-ns trajectories to assess stability in lipid bilayers.
Reference:
Q. How can contradictory data on solvent-dependent reactivity be resolved?
Methodological Answer:
Systematic Solvent Screening : Test polar aprotic (DMF), protic (MeOH), and nonpolar (toluene) solvents.
Kinetic Studies : Use UV-Vis or inline IR to track reaction rates.
Q. What in vitro models are appropriate for assessing biological activity?
Methodological Answer:
Receptor Binding Assays : Radioligand competition with ³H-labeled antagonists.
Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition).
Cell Viability : MTT assay on neuronal cell lines (e.g., SH-SY5Y) to evaluate cytotoxicity.
Table 2. Representative Biological Assays
| Assay Type | Protocol | Key Metrics |
|---|---|---|
| Radioligand Binding | Incubate with ³H-NMS, filter-binding | IC₅₀, Ki values |
| Enzyme Inhibition | Fluorogenic substrate (e.g., AMC) | % Inhibition at 10 µM |
| Cytotoxicity | MTT, 24-h exposure | EC₅₀ |
| References: |
Q. What mechanistic insights exist for substitution reactions involving the piperidinyl moiety?
Methodological Answer:
- Steric Effects : Bulky 3-piperidinyl groups favor SN1 over SN2 mechanisms.
- Catalytic Pathways : Halogenation with Br₂/FeCl₃ proceeds via electrophilic aromatic substitution.
- Isotope Labeling : Use ¹⁵N-labeled amines to track intermediates via MS.
References:
Q. How can analytical methods be developed for detecting this compound in complex matrices?
Methodological Answer:
Sample Preparation : Solid-phase extraction (C18 cartridges) for serum/plasma.
LC-MS/MS : MRM mode with transitions m/z 295 → 154 (quantifier) and 295 → 112 (qualifier).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
